N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a chemical compound with the following molecular formula:
C8H7Cl2NO2
. It has a molecular weight of 220.05 g/mol. This compound is also known by its CAS number: 329818201 .Preparation Methods
Industrial Production: As of now, there is no widely established industrial production method for this compound. early discovery researchers may access it as part of a unique chemical collection .
Chemical Reactions Analysis
Reactivity: N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified due to the limited data available.
Major Products: The major products formed during these reactions depend on the specific reaction conditions. Further research is necessary to elucidate the precise outcomes.
Scientific Research Applications
Chemistry: Researchers may explore the compound’s potential applications in synthetic chemistry, drug discovery, or materials science. Its unique structure could lead to novel properties.
Biology and Medicine: Given its structural features, N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide might exhibit biological activity. detailed studies are needed to uncover its specific effects.
Mechanism of Action
The precise mechanism by which N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects remains unknown. Researchers should investigate its molecular targets and associated pathways.
Properties
Molecular Formula |
C17H14ClN5O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H14ClN5O4/c18-10-5-6-14(24)13(7-10)20-15(25)8-19-16(26)9-23-17(27)11-3-1-2-4-12(11)21-22-23/h1-7,24H,8-9H2,(H,19,26)(H,20,25) |
InChI Key |
AIBRIPGTBJWMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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